2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one
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Overview
Description
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a chromenone core, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the reaction of 2,5-dichlorobenzaldehyde with a suitable furan precursor under acidic conditions.
Coupling with chromenone: The furan derivative is then coupled with a chromenone precursor using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors could also be considered to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The chromenone core can be reduced to form the corresponding dihydro derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrochromenone derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one: shares similarities with other furan and chromenone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features of furan, chromenone, and dichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H12Cl2O3 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methylchromen-4-one |
InChI |
InChI=1S/C20H12Cl2O3/c1-11-2-5-18-14(8-11)16(23)10-20(25-18)19-7-6-17(24-19)13-9-12(21)3-4-15(13)22/h2-10H,1H3 |
InChI Key |
JASOWWZGFQDTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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